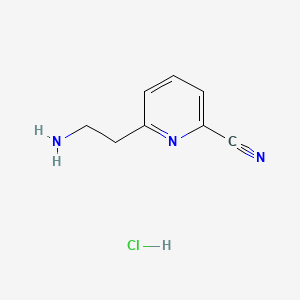
6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H10ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride typically involves the reaction of 2-chloropyridine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
2-chloropyridine+ethylenediamine→6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
化学反応の分析
Functional Group Reactivity
The compound contains two key functional groups:
-
Primary amine (protonated as –NH₃⁺Cl⁻ in the hydrochloride salt).
-
Cyanopyridine (pyridine ring with a nitrile substituent).
| Functional Group | Potential Reactions |
|---|---|
| Primary amine | Alkylation, acylation, Schiff base formation, coordination chemistry |
| Nitrile (C≡N) | Hydrolysis (to amide or carboxylic acid), reduction (to amine), nucleophilic addition |
| Pyridine ring | Electrophilic substitution (limited due to electron-withdrawing nitrile), coordination via lone pair on nitrogen |
Alkylation/Acylation
The primary amine can undergo alkylation or acylation after deprotonation. For example:
Example Reaction:
6-(2-Aminoethyl)pyridine-2-carbonitrile+R-X→6-(2-(Alkylamino)ethyl)pyridine-2-carbonitrile+HX
Schiff Base Formation
The amine can react with carbonyl compounds (e.g., aldehydes/ketones) to form Schiff bases, a common motif in coordination chemistry and bioactive compound synthesis .
Example Reaction:
6-(2-Aminoethyl)pyridine-2-carbonitrile+RCHO→6-(2-(R-Azomethine)ethyl)pyridine-2-carbonitrile+H₂O
Hydrolysis
The nitrile group can hydrolyze under acidic or basic conditions:
-
Acidic hydrolysis : Forms carboxylic acid.
-
Basic hydrolysis : Forms amide intermediate, which may further hydrolyze to carboxylic acid .
Example Reaction (Acidic Conditions):
6-(2-Aminoethyl)pyridine-2-carbonitrileH₃O⁺, Δ6-(2-Aminoethyl)pyridine-2-carboxylic acid+NH₄⁺
Reduction
Reduction with catalysts like LiAlH₄ or H₂/Pd converts nitriles to primary amines :
6-(2-Aminoethyl)pyridine-2-carbonitrileLiAlH₄6-(2-Aminoethyl)pyridine-2-methylamine
Coordination Chemistry
The pyridine nitrogen and amino group can act as ligands in metal complexes. For example:
Proposed Structure:
[M(L)ₙ]m+(L = 6-(2-Aminoethyl)pyridine-2-carbonitrile)
Heterocyclic Functionalization
The pyridine ring may undergo electrophilic substitution, though the electron-withdrawing nitrile group reduces reactivity. Directed metallation strategies could enable regioselective substitutions .
Comparative Reactivity of Analogous Compounds
科学的研究の応用
6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Aminoethylpyridine: A related compound with similar structural features but lacking the nitrile group.
2-Cyanopyridine: Another pyridine derivative with a nitrile group but without the aminoethyl substitution.
Uniqueness
6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride is unique due to the presence of both the aminoethyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C8H10ClN3 |
|---|---|
分子量 |
183.64 g/mol |
IUPAC名 |
6-(2-aminoethyl)pyridine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-4-7-2-1-3-8(6-10)11-7;/h1-3H,4-5,9H2;1H |
InChIキー |
WSIAKSFMCPOWPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C#N)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















